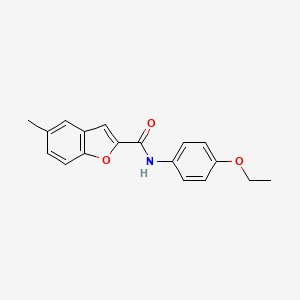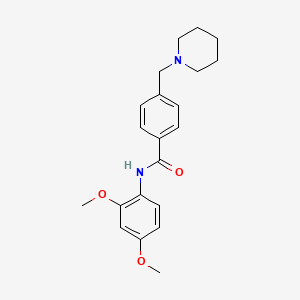![molecular formula C18H17N3O2 B4442315 N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4442315.png)
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide
Vue d'ensemble
Description
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. Compound A has been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide A exerts its anti-inflammatory and immunomodulatory effects through the activation of the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that regulates the expression of genes involved in inflammation and immune function. N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide A binds to PPARγ and induces a conformational change that enhances its activity, leading to the suppression of pro-inflammatory signaling pathways.
Biochemical and Physiological Effects
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide A has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators, such as cytokines and chemokines. In addition, N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide A has been shown to modulate immune cell function, leading to a reduction in tissue damage. Furthermore, N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide A has been found to have a positive effect on metabolic parameters, such as insulin sensitivity and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide A has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. In addition, its mechanism of action is well-understood, allowing for the design of experiments to investigate its effects on specific pathways. However, N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide A has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. Furthermore, its effects may be influenced by factors such as dose, duration of treatment, and the specific experimental model used.
Orientations Futures
There are several potential future directions for research on N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide A. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of research is the investigation of its effects on specific inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease. Furthermore, the potential therapeutic effects of N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide A in metabolic diseases, such as diabetes and obesity, warrant further investigation. Overall, the continued study of N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide A has the potential to lead to the development of novel therapies for a range of inflammatory and metabolic diseases.
Applications De Recherche Scientifique
N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide A has been extensively studied in various preclinical models, including cell culture and animal models. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide A has been found to modulate immune cell function, leading to a reduction in inflammation and tissue damage.
Propriétés
IUPAC Name |
N-[4-(imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(13-23-17-4-2-1-3-5-17)20-16-8-6-15(7-9-16)12-21-11-10-19-14-21/h1-11,14H,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTYZWCPUYORAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-N-methyl-2-furamide](/img/structure/B4442239.png)
![5-{[2-(diethylamino)ethyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4442245.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4442253.png)

![N-[3-(allyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442275.png)
![N-benzyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442283.png)
![2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4442307.png)
![6-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4442313.png)
![4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442321.png)

![1-benzyl-7-methyl-2-(4-morpholinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4442341.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4442344.png)
![N,N,3-trimethyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4442347.png)